Source: CB-5083 is a synthetic molecule developed through targeted medicinal chemistry efforts. [, ]
Classification: CB-5083 is classified as a first-in-class, potent, and selective ATP-competitive inhibitor of the p97 ATPase. []
Role in Scientific Research: CB-5083 serves as a valuable research tool to probe the biology of p97 and the ubiquitin proteasome system, providing insights into cellular processes such as protein homeostasis, ERAD, and autophagy. It also offers a potential therapeutic strategy for cancers that are sensitive to disruptions in these pathways. [, , ]
1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a combination of indole and pyrimidine moieties, which are known for their biological activity. This compound is primarily studied for its role as a potential therapeutic agent, particularly in the context of cancer and other diseases.
The compound can be identified by its IUPAC name and has been referenced in various chemical databases and patents, including DrugBank and PubChem. Its CAS number is 1542705-83-8, indicating its unique chemical identity.
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pyrimidine derivatives and is often explored for its pharmacological properties.
The synthesis of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) can vary based on the chosen synthetic route but typically require careful control to achieve high yields and purity.
The molecular formula for this compound is , reflecting its complex structure that includes multiple rings and functional groups. The molecular weight is approximately 396.49 g/mol.
1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions are important for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is not fully elucidated but is believed to involve:
Data from preclinical studies suggest that compounds with similar structures exhibit significant anti-cancer properties through these mechanisms.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol due to its complex structure.
Key chemical properties include:
1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide has potential applications in:
CB-5083 exemplifies a multicyclic hybrid architecture integrating three distinct heterocyclic pharmacophores, each contributing specific electronic and steric properties critical for target engagement and biological activity:
Pyrano[4,3-d]pyrimidine System (7,8-Dihydro-5H-Pyrano[4,3-d]pyrimidine): This bicyclic 6-6 fused system comprises a pyran ring (oxygen-containing six-membered heterocycle) fused to a pyrimidine ring (six-membered diazine). The [4,3-d] fusion denotes linkage between pyran's C4/C3 and pyrimidine's C2/N3. Partial saturation (7,8-dihydro) enhances conformational flexibility while reducing planarity. The pyrimidine N1 and C2 positions serve as key attachment points—here, N1 links to the benzylamino group, and C2 connects to the indole system. Pyrano[4,3-d]pyrimidines are recognized in medicinal chemistry for their structural mimicry of purine nucleotides, facilitating interactions with ATP-binding sites in enzymes like kinases and AAA-ATPases [5] [6].
Indole System (2-Methylindole-4-carboxamide): The indole nucleus is a bicyclic 6-5 fused aromatic heterocycle (benzene fused to pyrrole). Its inherent electron-rich character allows π-stacking and cation-π interactions. The 2-methyl substituent enhances steric bulk and modulates electron density. The 4-carboxamide group (-CONH₂) provides a crucial hydrogen-bonding motif (H-bond donor/acceptor). Indoles are ubiquitous privileged scaffolds in drug discovery due to their favorable pharmacokinetic properties and diverse target interactions [7] [9].
Bridging Group (4-(Benzylamino)): A benzylamine linker (-NH-CH₂-C₆H₅) connects the pyrimidine N1 to the indole C2. The benzyl group provides a hydrophobic anchor, while the secondary amine serves as an H-bond donor. This spacer optimally orients the indole and pyranopyrimidine for simultaneous target site interactions [5].
Table 1: Key Heterocyclic Components of CB-5083 and Their Pharmacophoric Roles
Structural Component | Chemical Class | Key Features | Pharmacophoric Role |
---|---|---|---|
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine | Bicyclic 6-6 Fused System | Partial saturation; Pyrimidine N1/C2 attachment points; Oxygen atom in pyran ring | Mimics purine nucleotides; Binds ATPase catalytic pockets; Provides rigidity & solubility |
2-Methylindole-4-carboxamide | Bicyclic 6-5 Fused Aromatic System | Electron-rich aromatic system; Carboxamide H-bonding group; 2-Methyl steric bulk | Mediates hydrophobic/π-stacking; Forms critical H-bonds; Modulates electron density |
4-(Benzylamino) Linker | Secondary Amine with Arylalkyl | -NH- (H-bond donor); -CH₂- spacer; Phenyl hydrophobic group | Connects pharmacophores; Optimizes spatial orientation; Enhances hydrophobic interactions |
The molecular formula is C₂₄H₂₃N₅O₂ (MW: 413.48 g/mol). Key functional groups include the secondary amine (-NH- of benzylamino), tertiary amines (pyrimidine N), carboxamide (-CONH₂), and ether (pyran O). The molecule exhibits moderate polarity, influencing solubility and permeability. X-ray crystallography or docking studies (e.g., into p97 D2 ATPase domain) reveal how the pyranopyrimidine occupies the adenine pocket, the benzyl group engages a hydrophobic cleft, and the indole carboxamide forms H-bonds with catalytic residues like Asp623 and Lys524 [4] [5].
The exploration of pyrano[4,3-d]pyrimidines evolved from foundational work on simpler pyrimidine and chromone derivatives. Key milestones include:
Table 2: Evolution of Key Pyrano[4,3-d]pyrimidine Derivatives in Medicinal Chemistry
Time Period | Representative Derivatives | Primary Therapeutic Target | Key Advancements |
---|---|---|---|
Pre-2000s | Simple Alkyl/Aryl Substitutions | Dihydrofolate Reductase; Microbes | Established core synthesis (Condensation, MCRs); Demonstrated antimicrobial activity |
2000-2010s | 2-Anilino-4-(hetero)arylaminopyrano[4,3-d]pyrimidines | VEGFR2, EGFR, CDKs, PI3K | Validated as kinase hinge-binders; Improved potency & selectivity via C2/C4 substituents |
2010s-Present | CB-5083 (1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide) | p97/VCP AAA-ATPase | First potent/oral p97 inhibitor; Hybrid indole-pyrimidine design; Advanced to Phase I trials |
The integration of indole and pyrimidine motifs into single hybrid molecules, exemplified by CB-5083, represents a powerful strategy in modern medicinal chemistry, addressing key challenges in oncology drug discovery:
Overcoming Multidrug Resistance (MDR): Hybrid scaffolds like indole-pyrimidine exhibit multitarget engagement capabilities and novel mechanisms of action distinct from conventional chemotherapeutics. CB-5083 circumvents resistance to proteasome inhibitors (e.g., bortezomib) by targeting p97 upstream of the proteasome. Its mechanism—inducing proteotoxic stress via ERAD blockade and disrupting DNA repair by preventing MRE11 complex disassembly from chromatin—synergizes with radiation and overcomes resistance pathways reliant on protein homeostasis or DNA repair [4] [7] [9].
Enhanced Pharmacophore Diversity & Target Compatibility:
Table 3: Structure-Activity Relationship (SAR) Insights for CB-5083 Analogues
Structural Region | Modification | Impact on p97 Inhibition & Anticancer Activity | Key Insight |
---|---|---|---|
Indole C2 Substituent | Methyl (CB-5083) vs. H, Ethyl, Cyclopropyl | Methyl optimal: Larger groups (ethyl, cyclopropyl) reduce potency; H decreases lipophilicity | Small alkyl group (methyl) balances steric fit & lipophilicity |
Indole C4 Substituent | Carboxamide (CB-5083) vs. CN, COOH, SO₂NH₂ | Carboxamide critical: CN/COOH inactive; SO₂NH₂ less potent; H-bonding essential | Carboxamide forms vital H-bonds with D2 domain residues (Asp623) |
Benzylamino Phenyl Ring | Unsubstituted (CB-5083) vs. F, OCH₃, CF₃ | Meta-F slightly tolerated; Others reduce potency; Unsubstituted preferred | Hydrophobic pocket sensitive to bulk/electronic perturbation |
Pyranopyrimidine Saturation | 7,8-Dihydro (CB-5083) vs. Aromatic | Saturation essential: Aromatic analogs lose >100-fold potency | Conformational flexibility crucial for binding pose |
Linker Atom | -NH- (Secondary amine; CB-5083) vs. O, S, CH₂ | -NH- critical: O/CH₂ linkers inactive; S linker weak | Secondary amine H-bond donor vital for interaction with ATPase domain backbone |
The clinical advancement of CB-5083 into Phase I trials (NCT02243917 for solid tumors, NCT02223598 for hematological malignancies), despite subsequent termination due to off-target effects (e.g., ocular toxicity), validates the indole-pyrimidine hybrid approach for targeting p97 and protein homeostasis. Ongoing research focuses on structural refinements (e.g., altering indole substituents, modifying linker rigidity, exploring pyrido[4,3-d]pyrimidine isosteres) to improve selectivity and safety while retaining potent p97 inhibition and broad antitumor efficacy [4] [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7